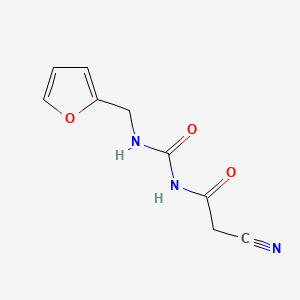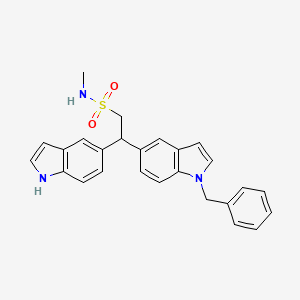
2-(1-Benzyl-1H-indol-5-yl)-2-(1H-indol-5-yl)-N-methylethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzyl-1H-indol-5-yl)-2-(1H-indol-5-yl)-N-methylethane-1-sulfonamide is a complex organic compound that features indole moieties and a sulfonamide group. Compounds with indole structures are often of interest due to their biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-indol-5-yl)-2-(1H-indol-5-yl)-N-methylethane-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of Indole Derivatives: Starting with the synthesis of the indole rings, which can be achieved through Fischer indole synthesis or other methods.
Benzylation: Introduction of the benzyl group to one of the indole rings.
Sulfonamide Formation: Reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Final Coupling: Coupling of the two indole derivatives through an appropriate linker.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moieties.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the indole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acids, while reduction could lead to amine derivatives.
Aplicaciones Científicas De Investigación
2-(1-Benzyl-1H-indol-5-yl)-2-(1H-indol-5-yl)-N-methylethane-1-sulfonamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to the biological activity of indole and sulfonamide groups.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action for compounds like 2-(1-Benzyl-1H-indol-5-yl)-2-(1H-indol-5-yl)-N-methylethane-1-sulfonamide often involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety can interact with biological macromolecules through π-π stacking, hydrogen bonding, and other non-covalent interactions. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide: Lacks the benzyl group.
1-Benzyl-1H-indole-5-sulfonamide: Contains only one indole ring.
N-Methyl-2-(1H-indol-5-yl)ethane-1-sulfonamide: Different substitution pattern.
Uniqueness
2-(1-Benzyl-1H-indol-5-yl)-2-(1H-indol-5-yl)-N-methylethane-1-sulfonamide is unique due to the presence of two indole rings and a benzyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C26H25N3O2S |
|---|---|
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
2-(1-benzylindol-5-yl)-2-(1H-indol-5-yl)-N-methylethanesulfonamide |
InChI |
InChI=1S/C26H25N3O2S/c1-27-32(30,31)18-24(20-7-9-25-22(15-20)11-13-28-25)21-8-10-26-23(16-21)12-14-29(26)17-19-5-3-2-4-6-19/h2-16,24,27-28H,17-18H2,1H3 |
Clave InChI |
WMDXTMGYCOYFQP-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)CC(C1=CC2=C(C=C1)NC=C2)C3=CC4=C(C=C3)N(C=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


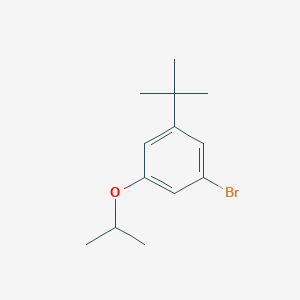
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
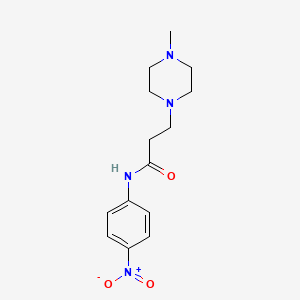
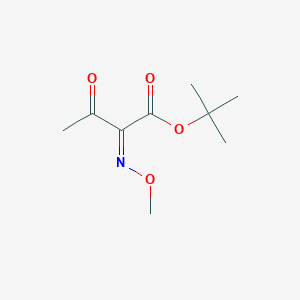
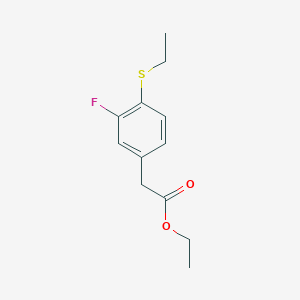
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
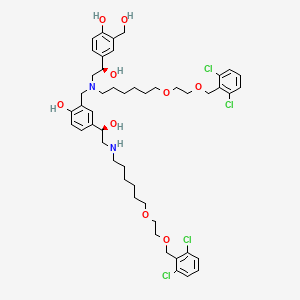
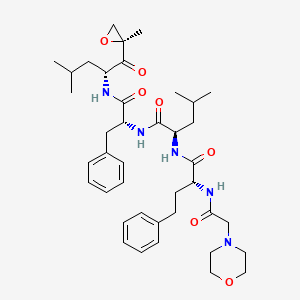
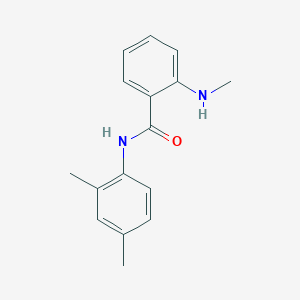
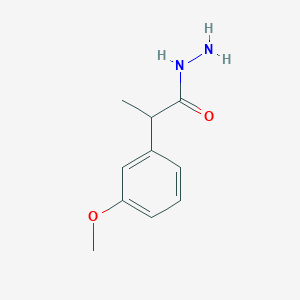
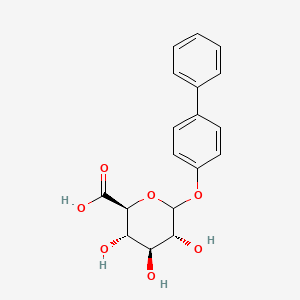

![(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)
